

Application Notes and Protocols: Exicorilant and Enzalutamide Combination Therapy

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Compound of Interest

Compound Name: *Exicorilant*

Cat. No.: *B607399*

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Introduction

Enzalutamide is a potent second-generation androgen receptor (AR) signaling inhibitor widely used in the treatment of metastatic castration-resistant prostate cancer (mCRPC). However, a significant number of patients develop resistance to enzalutamide, leading to disease progression. One of the key mechanisms of acquired resistance is the upregulation of the glucocorticoid receptor (GR), which can transcriptionally activate a similar set of pro-survival genes as the AR, thereby bypassing the AR blockade.^{[1][2][3]}

Exicorilant (CORT125281) is a selective GR modulator (SGRM) that acts as a competitive antagonist of the GR.^[4] The combination of **exicorilant** and enzalutamide is a rational therapeutic strategy to overcome enzalutamide resistance by simultaneously blocking both the AR and GR signaling pathways. Preclinical and early clinical studies have shown promising results for this combination therapy.^[5]

These application notes provide a summary of the experimental design for investigating the synergistic effects of **exicorilant** and enzalutamide, along with detailed protocols for key in vitro and in vivo assays.

Data Presentation

Preclinical Efficacy: In Vivo Xenograft Model

A study utilizing a 22Rv1 human prostate cancer xenograft model in castrated male mice demonstrated the enhanced anti-tumor activity of the **exicorilant** and enzalutamide combination.

Table 1: In Vivo Efficacy of **Exicorilant** and Enzalutamide Combination in 22Rv1 Xenograft Model

Treatment Group	N	Tumor Growth Inhibition	p-value vs. Enzalutamide Alone
Enzalutamide alone	10	-	-
Exicorilant + Enzalutamide	10	Significantly reduced tumor growth	0.02

Data summarized from published preclinical studies.

Clinical Safety and Efficacy: Phase 1 Trial (NCT03437941)

A Phase 1 clinical trial evaluated the safety and efficacy of **exicorilant** in combination with enzalutamide in patients with mCRPC.

Table 2: Baseline Demographics of Patients in Phase 1 Trial (NCT03437941)

Characteristic	Segment 1 (N=12)	Segment 2 (N=25)	Total (N=37)
Median Age (years)	68.5	72.0	71.0
ECOG Performance Status 0	5 (41.7%)	12 (48.0%)	17 (45.9%)
ECOG Performance Status 1	7 (58.3%)	13 (52.0%)	20 (54.1%)
Prior Chemotherapy	6 (50.0%)	12 (48.0%)	18 (48.6%)

Data from the safety population of the NCT03437941 trial.

Table 3: Treatment-Emergent Adverse Events (TEAEs) in >15% of Patients (Any Grade)

Adverse Event	All Grades (N=37)	Grade 3 (N=37)
Fatigue	20 (54.1%)	4 (10.8%)
Nausea	11 (29.7%)	1 (2.7%)
Back pain	10 (27.0%)	3 (8.1%)
Decreased appetite	9 (24.3%)	1 (2.7%)
Pain in extremity	8 (21.6%)	2 (5.4%)
Constipation	7 (18.9%)	0
Arthralgia	6 (16.2%)	0
Diarrhea	6 (16.2%)	0

There were no grade 4 or 5 **exicorilant**-related AEs reported.

Table 4: Efficacy of **Exicorilant** and Enzalutamide in Segment 2 (N=25)

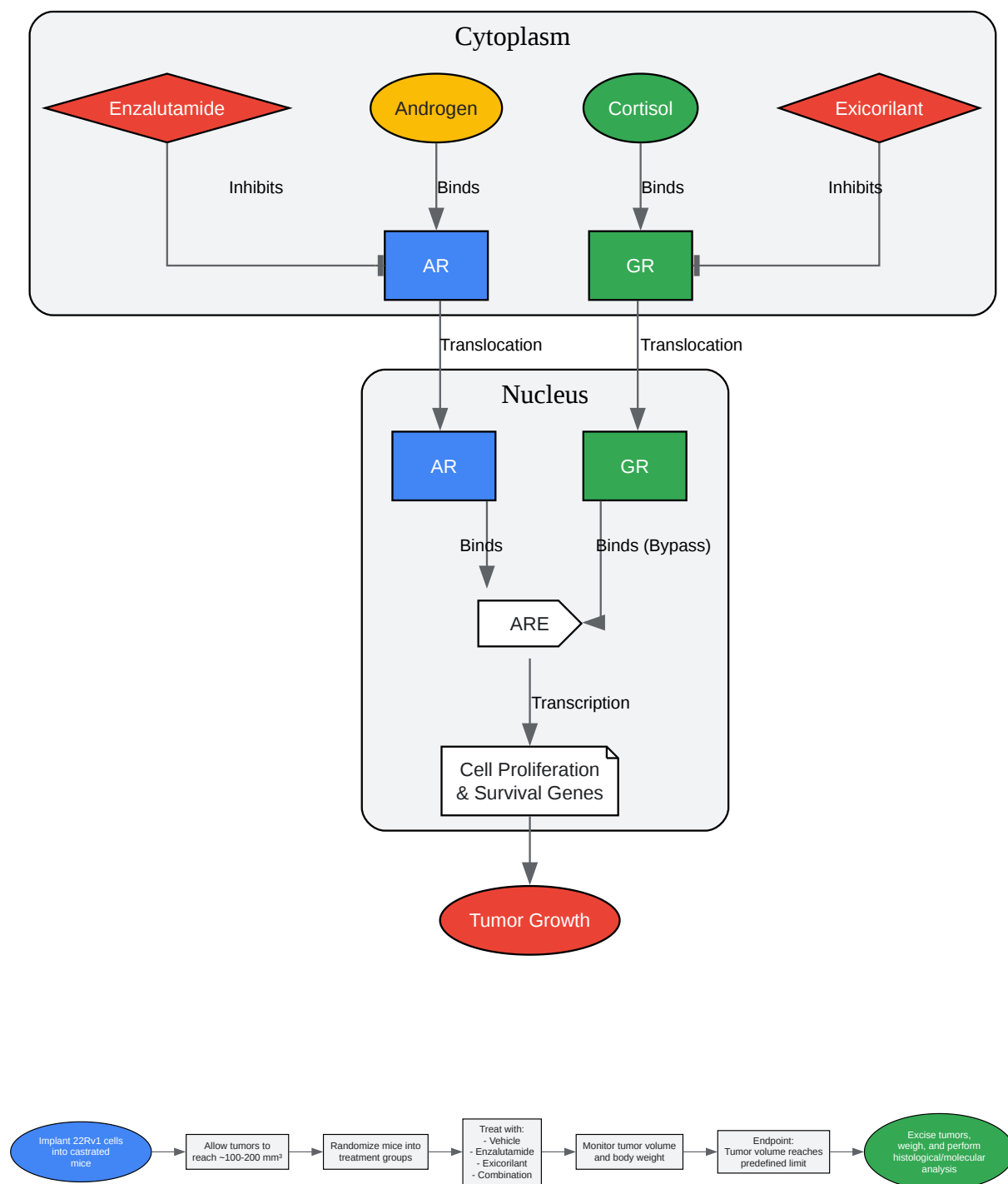
Efficacy Endpoint	Result
Radiographic Response	0
Best Overall Response of Stable Disease	18 (72%)
PSA Response ($\geq 50\%$ reduction from baseline)	1 (4%)

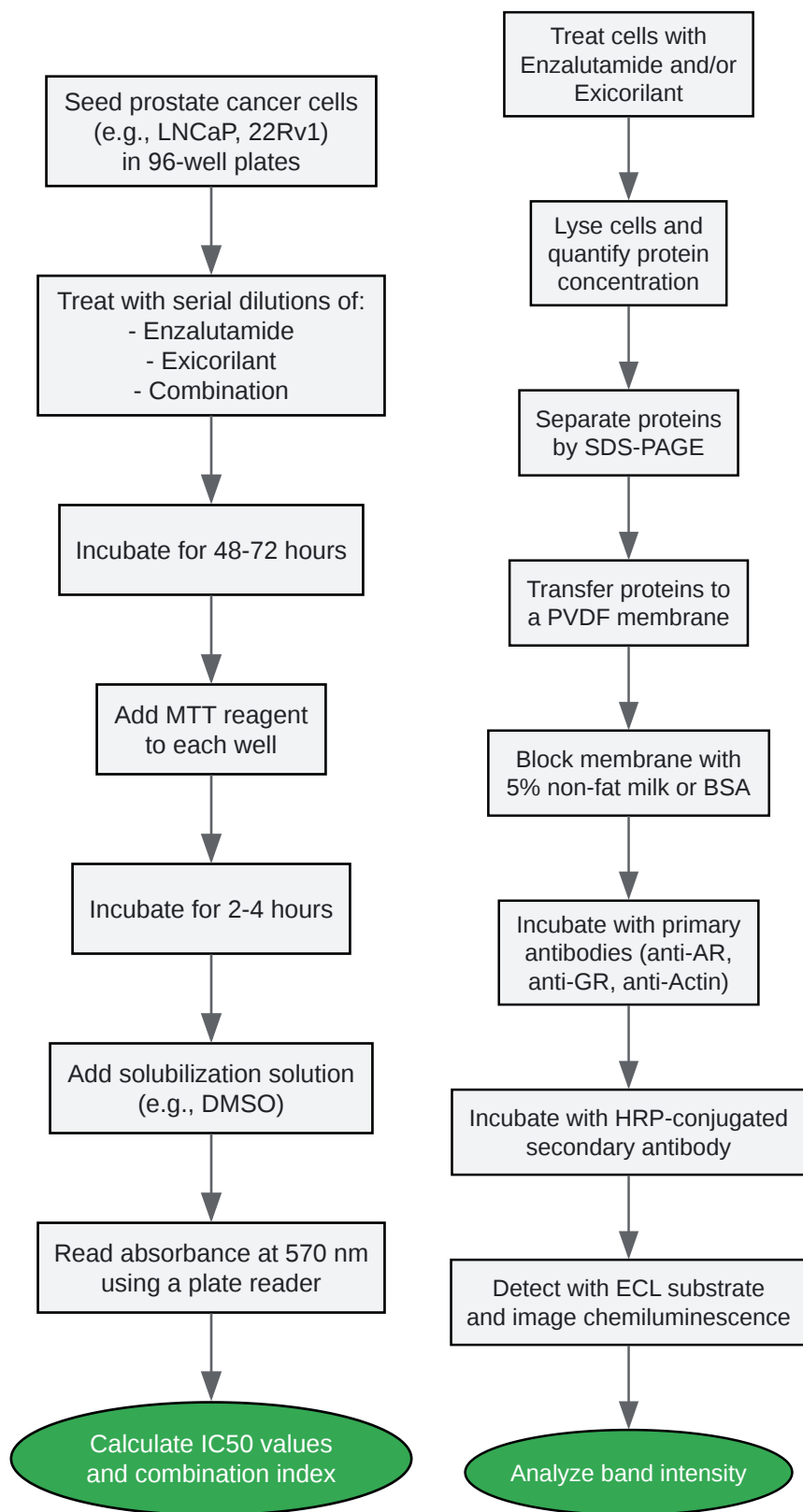
Efficacy data from Segment 2 of the NCT03437941 trial in patients on a stable enzalutamide dose with rising PSA.

Signaling Pathways and Experimental Workflows

AR and GR Signaling Crosstalk in Enzalutamide Resistance

The following diagram illustrates the mechanism of enzalutamide resistance mediated by GR signaling and the rationale for combination therapy with **exicorilant**.





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